molecular formula C20H26N4O4 B2958654 (3,4-Dimethoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946313-07-1

(3,4-Dimethoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2958654
CAS RN: 946313-07-1
M. Wt: 386.452
InChI Key: NFMFIKQAUZMUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including two methoxyphenyl groups, a piperazine ring, and a pyridazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine and pyridazine rings might undergo reactions with electrophiles or nucleophiles. The methoxyphenyl groups could also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Derivatives : Research focuses on the synthesis of novel compounds with structural elements similar to the target molecule, showcasing methodologies for creating derivatives with potential biological activities. For instance, studies have described the synthesis of various piperazine and pyridazinone derivatives, highlighting the versatility of these scaffolds in medicinal chemistry (Gaby et al., 2003; Mallikarjuna et al., 2014)^1^^2^.

  • Antioxidant Properties : Certain studies have explored the antioxidant activities of compounds incorporating dimethoxyphenyl groups, indicating the potential for these molecules to mitigate oxidative stress, which is relevant for various therapeutic applications (Balaydın et al., 2010)^3^.

Biological Activities

  • Anticancer and Antituberculosis : Some derivatives, particularly those incorporating piperazine and related structures, have been evaluated for their anticancer and antituberculosis activities. These studies provide a foundation for understanding how modifications to the chemical structure can influence biological activity and potential therapeutic applications (Mallikarjuna et al., 2014)^2^.

  • Antimicrobial Activity : Research into compounds with similar structural features has also reported antimicrobial properties, suggesting that derivatives of the target molecule might possess useful activities against various pathogens (Patel et al., 2011)^4^.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. It’s important to handle all chemicals with appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. For example, it might be interesting to explore its biological activity or to use it as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-4-13-28-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)15-5-6-16(26-2)17(14-15)27-3/h5-8,14H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMFIKQAUZMUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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